molecular formula C18H39N3O.C2H4O2<br>C20H43N3O3 B12670328 N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate CAS No. 94113-40-3

N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate

Cat. No.: B12670328
CAS No.: 94113-40-3
M. Wt: 373.6 g/mol
InChI Key: CHXXMRQMCKXMMB-UHFFFAOYSA-N
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Description

N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate is a chemical compound with the molecular formula C22H48N4O3 It is known for its unique structure, which includes a myristamide group linked to an aminoethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate typically involves the reaction of myristic acid with ethylenediamine, followed by acetylation. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalysts: Acid catalysts like hydrochloric acid or sulfuric acid.

    Solvents: Organic solvents such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form simpler amides.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve organic solvents and mild temperatures.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of simpler amides and amines.

    Substitution: Formation of substituted amides and secondary amines.

Scientific Research Applications

N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in cell signaling and membrane interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the formulation of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate involves its interaction with cellular membranes and proteins. The compound’s aminoethyl groups facilitate binding to specific molecular targets, leading to alterations in cellular processes. Pathways involved may include signal transduction and membrane permeability modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-((2-Aminoethyl)amino)ethyl)palmitamide monoacetate
  • N-(2-((2-Aminoethyl)amino)ethyl)stearamide monoacetate
  • N-(2-((2-Aminoethyl)amino)ethyl)oleamide monoacetate

Uniqueness

N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate is unique due to its specific chain length and functional groups, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, reactivity, and biological effects, making it a valuable compound for targeted applications.

Properties

CAS No.

94113-40-3

Molecular Formula

C18H39N3O.C2H4O2
C20H43N3O3

Molecular Weight

373.6 g/mol

IUPAC Name

acetic acid;N-[2-(2-aminoethylamino)ethyl]tetradecanamide

InChI

InChI=1S/C18H39N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)21-17-16-20-15-14-19;1-2(3)4/h20H,2-17,19H2,1H3,(H,21,22);1H3,(H,3,4)

InChI Key

CHXXMRQMCKXMMB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O

Origin of Product

United States

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